molecular formula C21H27NO10 B10770866 7alpha-NHMe-ginkgolide B

7alpha-NHMe-ginkgolide B

Cat. No.: B10770866
M. Wt: 453.4 g/mol
InChI Key: IFVRBXXBLQUPAA-WOBCBQRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7alpha-NHMe-ginkgolide B is a potent and selective semisynthetic antagonist of the Platelet-Activating Factor (PAF) receptor, derived from the natural product Ginkgolide B. This methylamino derivative at the 7-alpha position is engineered to enhance pharmacological properties, offering researchers a powerful tool to investigate PAF-mediated signaling pathways. The compound exerts its effects by competitively inhibiting PAF binding to its G-protein coupled receptor (PAFR), thereby blocking downstream pro-inflammatory and pro-thrombotic events. Its primary research applications include the study of neuroinflammation, ischemic injury, atherosclerosis, and bronchoconstriction models. In neuroscience, it is particularly valuable for elucidating the role of PAF in neuronal damage, microglial activation, and blood-brain barrier dysfunction. This high-purity compound is intended for in vitro and in vivo studies to dissect the complex pathophysiology of PAF and evaluate potential therapeutic interventions. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C21H27NO10

Molecular Weight

453.4 g/mol

IUPAC Name

(1S,6R,9S,13S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-9-(methylamino)-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

InChI

InChI=1S/C21H27NO10/c1-6-13(25)29-12-9(23)19-11-7(22-5)8(17(2,3)4)18(19)10(24)14(26)31-16(18)32-21(19,15(27)30-11)20(6,12)28/h6-12,16,22-24,28H,1-5H3/t6?,7-,8?,9?,10-,11?,12-,16?,18?,19?,20+,21-/m0/s1

InChI Key

IFVRBXXBLQUPAA-WOBCBQRJSA-N

Isomeric SMILES

CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C([C@@H]5NC)C(C)(C)C)O

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5NC)C(C)(C)C)C(C(=O)OC6O4)O)O

Origin of Product

United States

Structure Activity Relationship Sar Studies of 7alpha Nhme Ginkgolide B and Analogues

Influence of 7-Position Substitution on Biological Activity

The C-7 position of the ginkgolide skeleton has been identified as a critical point for modulating PAF receptor activity. acs.org The stereochemistry and the nature of the substituent at this position significantly impact the compound's binding affinity.

Pharmacological evaluations using cloned Platelet-Activating Factor Receptors (PAFR) have demonstrated that the stereochemical orientation of substituents at the C-7 position is a key determinant of receptor affinity. Studies consistently show that ginkgolides featuring substituents in the 7α-position (also denoted as 7R) exhibit increased affinity for the PAFR compared to their 7β-epimers. acs.orgresearchgate.netnih.gov

A clear illustration of this principle is the comparison between ginkgolide B (GB) and ginkgolide C (GC). These natural ginkgolides differ only by the presence of a hydroxyl group at the 7β-position in GC. This single structural change renders GC approximately 25-fold less potent as a PAFR antagonist than GB. acs.orgcolumbia.edu Further research has reinforced this finding, showing that 7α-substituted ginkgolides generally have a higher affinity for the PAFR than the corresponding 7β-derivatives. researchgate.net This suggests that the 7α-face of the molecule is better accommodated within the receptor's binding site, while a substituent in the 7β-position may introduce steric hindrance or an unfavorable electrostatic interaction.

Among the various analogues synthesized to probe the 7α-position, 7α-NHMe-ginkgolide B provides specific insights. This compound was synthesized via the reduction of 7α-azido ginkgolide B. acs.org When tested for its ability to bind to the PAF receptor, 7α-NHMe-ginkgolide B was found to be equipotent to the parent compound, ginkgolide B. columbia.edu Its inhibitory constant (Ki) was reported to be in the range of 0.55-1.62 µM, comparable to the 0.88 µM Ki value of ginkgolide B. columbia.edu

This finding indicates that the introduction of a methylamine (B109427) (NHMe) group at the 7α-position is well-tolerated and does not significantly diminish or enhance the compound's affinity for the PAFR compared to the hydrogen atom present in ginkgolide B. While the 7α-position is favorable for substitution, the specific NHMe moiety does not confer a significant advantage over other small, neutral, or polar groups like fluorine or azide (B81097), which also resulted in compounds equipotent to ginkgolide B. columbia.edu However, it is notably more potent than derivatives with larger groups at the same position, such as 7α-OH or 7α-NH2, which showed significantly less potency than ginkgolide B. columbia.edu

Table 1: PAFR Affinity of Ginkgolide B and 7-Position Analogues


CompoundSubstituent (R) at C-7StereochemistryKi (µM)Source
Ginkgolide B (GB)-HN/A0.88 sioc-journal.cn
Ginkgolide C (GC)-OHβ12.7 sioc-journal.cn
7α-Cl-GB-Clα0.11 sioc-journal.cn
7α-F-GB-Fα1.62 sioc-journal.cn
7α-NHMe-ginkgolide B-NHMeα0.88 sioc-journal.cn
7α-NHEt-GB-NHEtα0.55 sioc-journal.cn
7-epi-GC (7α-OH-GB)-OHα7.8 sioc-journal.cn

Comparative Analysis of 7R-Substituents versus 7β-Substituents on Receptor Affinity

Structural Determinants of Platelet-Activating Factor Receptor (PAFR) Antagonism

Beyond the C-7 position, other structural features of the ginkgolide scaffold are crucial for its interaction with the PAF receptor. The integrity of the lactone rings and the nature of substituents at other positions, such as C-10, play significant roles.

The trilactone system is a hallmark of the ginkgolide structure and is generally considered essential for maintaining high-affinity binding to the PAFR. Research has shown that disruption of this rigid, cage-like framework can be detrimental to activity. For instance, a rearranged ginkgolide derivative, formed as a byproduct during synthesis and featuring a relactonized skeleton, was found to be essentially inactive, with a Ki value greater than 40 µM. columbia.edu This highlights the importance of the specific spatial arrangement of the lactone rings for proper receptor engagement.

The C-10 hydroxyl group is another key site for modification that significantly influences PAFR affinity. Research has shown that introducing a bulky, lipophilic 10-O-benzyl group substantially improves the binding affinity for the PAFR. columbia.edu For example, 10-O-benzyl-ginkgolide B (10-O-Bn-GB) displayed a Ki value of 0.12 µM, a more than seven-fold increase in potency compared to ginkgolide B (Ki = 0.88 µM). columbia.edu This derivative was even more potent than the highly active 7α-chloro-ginkgolide B. columbia.edu

This enhancement is also observed in other ginkgolide scaffolds. When a 10-O-benzyl group was added to 7-epi-GC (which has a 7α-OH), the resulting compound was the most potent in the benzylated series, with a Ki of 0.10 µM. columbia.edu These findings indicate that the C-10 position points towards a region in the PAFR binding pocket that can accommodate large, lipophilic substituents, and exploiting this can be a powerful strategy for developing highly potent antagonists. columbia.educolumbia.edu

Table 2: PAFR Affinity of 10-O-Benzylated Ginkgolide Derivatives


CompoundKi (µM)Source
Ginkgolide B (GB)0.88 sioc-journal.cn
10-O-Bn-GB0.12 sioc-journal.cn
10-O-Bn-GC1.67 sioc-journal.cn
10-O-Bn-7-epi-GC0.60 sioc-journal.cn

Importance of Lactone Ring Integrity and Opening on Activity

Structure-Activity Relationships at Glycine (B1666218) Receptors (GlyR)

In addition to their well-known effects on the PAFR, ginkgolides are also potent and selective antagonists of the inhibitory glycine receptor (GlyR), a critical ligand-gated ion channel in the central nervous system. sioc-journal.cnnih.govfrontiersin.org However, the SAR for GlyR antagonism appears to be distinct from and, in some ways, stricter than that for the PAFR.

A high-throughput screening assay of over 40 ginkgolide derivatives was conducted to establish the first SAR study for this target. nih.govcolumbia.edu The study revealed that any manipulation of the hydroxyl groups on the ginkgolide scaffold, including those at the C-1, C-3, or C-10 positions, led to a significant loss of activity at homomeric α1 glycine receptors. nih.govcolumbia.edu For example, while derivatization of the 10-OH with a benzyl (B1604629) group dramatically increases PAFR affinity, even the most active of these derivatives was far less potent than the parent ginkgolide C at the GlyR. frontiersin.org

This suggests that the hydroxyl groups are crucial pharmacophoric elements for GlyR binding, likely participating in key hydrogen bonding interactions within the receptor's ion channel pore. nih.govfrontiersin.orgnih.gov The strict requirement for these specific hydroxyl groups indicates a very different binding mode compared to the PAFR, where substitutions are more readily tolerated and can even be beneficial. columbia.edu

Role of Specific Pore-Lining Residues (e.g., 2' and 6') in GlyR Binding

The binding of ginkgolides to the GlyR is significantly influenced by the amino acid residues that line the ion channel pore, particularly those at the 2' and 6' positions of the second transmembrane domain (M2). nih.govnih.gov Studies have shown that these residues are critical in determining the potency and selectivity of ginkgolide antagonism.

Mutagenesis studies have been instrumental in elucidating these interactions. For instance, while mutations at the 2' position (G2'A or G2'S) in the α1 GlyR subunit did not affect ginkgolide potency, suggesting that the 2' residue is not a primary site for ginkgolide coordination in this subunit, other evidence points to its importance. nih.gov A mutant cycle analysis identified an interaction between the variable R2 position of the ginkgolides and the 2' residues of both the α1 and β subunits, providing strong evidence for ginkgolide binding at this position. nih.govuq.edu.au The discrepancy may be explained by subunit-specific differences. For example, the increased sensitivity of the α2β GlyR to ginkgolide A was transferred to the α1β GlyR by substituting the glycine at the 2' position with alanine (B10760859) (G2'A), a change that mimics the α2 subunit. nih.govuq.edu.au

The 6' position residue, a threonine (T6'), has also been identified as a key determinant of ginkgolide binding. The mutation of this threonine to a phenylalanine (T6'F) in the α1 subunit abolished the inhibitory effects of all tested ginkgolides. nih.govuq.edu.au Further analysis using a T6'S mutation in the α1 GlyR suggests that ginkgolides form hydrogen bonds with the receptor via the hydroxyl groups at their R1 position and the serine at the 6' position. nih.gov The loss of blocking activity with T6'A and T6'V mutations, but not with the T6'S mutation, implies the formation of a hydrogen bond between the 6' threonine or serine sidechains and backbone carbonyl oxygens, which contributes to a kink in the M2 alpha-helix. nih.gov

These findings highlight the critical role of the 2' and 6' pore-lining residues in the binding of ginkgolides to the GlyR. The specific amino acids at these positions can significantly alter the potency and selectivity of the antagonists, providing a basis for the design of more specific GlyR modulators.

Impact of Hydroxyl Group Presence and Positional Variations on GlyR Antagonism

The presence and position of hydroxyl (-OH) groups on the ginkgolide scaffold are critical for their antagonistic activity at the GlyR. nih.govplos.org Even minor variations in the number and location of these groups can lead to significant changes in potency. researchgate.net

A systematic study involving the synthesis and screening of forty ginkgolide derivatives revealed that the native ginkgolide C, which has a hydroxyl group at the C7 position, was the most potent ligand for the homomeric α1 GlyR. nih.gov The modification of any of the hydroxyl groups on the ginkgolide molecule resulted in a loss of activity, underscoring their importance for binding. nih.govplos.org

Ginkgolides A, B, and C share a common structure but differ in their hydroxyl substitutions. nih.govnih.gov Ginkgolide B is converted to ginkgolide C by the addition of a hydroxyl group at the C7 position, a change that surprisingly decreases its activity at platelet-activating factor (PAF) receptors but increases its affinity for α1 glycine receptors. nih.govplos.org In contrast, ginkgolide A lacks the hydroxyl group at the C1 position, which in ginkgolides B and C forms an intramolecular hydrogen bond with the C10 hydroxyl. researchgate.netnih.gov This structural difference is thought to contribute to the observed variations in their biological activity.

The hydroxyl groups of ginkgolides are believed to form hydrogen bonds with residues in the GlyR pore, such as the threonine at the 6' position. nih.gov The precise arrangement of these hydroxyl groups on the rigid ginkgolide framework is therefore essential for optimal interaction with the receptor and subsequent channel block.

Table 1: Impact of Hydroxyl Group Variations on Ginkgolide Activity

Compound Hydroxyl Group Presence/Absence Impact on GlyR Antagonism
Ginkgolide A Lacks hydroxyl at C1 Potency varies depending on the GlyR subunit composition. nih.govuq.edu.au
Ginkgolide B Hydroxyls at C1 and C10 Potent antagonist of GlyRs. nih.govbiorxiv.org
Ginkgolide C Additional hydroxyl at C7 compared to Ginkgolide B Highest affinity for α1 GlyRs among native ginkgolides. nih.gov
Modified Ginkgolides Any modification of hydroxyl groups Leads to a loss of activity at α1 GlyRs. nih.gov

Conformational Flexibility and Its Correlation with GlyR Potency

The rigid, cage-like structure of the ginkgolides is a defining feature that influences their interaction with the GlyR. sioc-journal.cn However, subtle differences in conformational flexibility among the various ginkgolide analogues can have a significant impact on their potency as GlyR antagonists. researchgate.net

Ginkgolide A, which has fewer hydroxyl groups than ginkgolides B and C, is believed to possess greater conformational flexibility. researchgate.net This increased flexibility may allow it to adopt different binding orientations within the GlyR channel pore, depending on the state of the receptor (open or closed). nih.govresearchgate.net This adaptability could explain the observed variations in its potency across different GlyR subunit compositions and mutant receptors. nih.govnih.govresearchgate.net

In contrast, the presence of an intramolecular hydrogen bond between the C1 and C10 hydroxyl groups in ginkgolides B and C imparts a greater degree of rigidity to their molecular conformation. researchgate.net This structural constraint may optimize their fit within the binding pocket of certain GlyR subtypes, leading to higher potency. The variation in potency between ginkgolide A and ginkgolides B and C can, therefore, be partly attributed to these differences in their structural rigidity and the resulting conformational preferences. researchgate.net

The correlation between conformational flexibility and GlyR potency suggests that a certain degree of structural pre-organization is beneficial for high-affinity binding. However, some level of flexibility, as seen in ginkgolide A, may allow for a broader spectrum of interactions with different receptor conformations or subtypes. These findings underscore the delicate balance between rigidity and flexibility in the design of potent and selective GlyR antagonists.

Mechanistic Investigations of 7alpha Nhme Ginkgolide B Action

Elucidation of Molecular Mechanisms of Platelet-Activating Factor Receptor (PAFR) Antagonism

Ginkgolides are recognized as antagonists of the platelet-activating factor receptor (PAFR), a G-protein-coupled receptor involved in a variety of physiological and pathological processes. nih.govcolumbia.edunih.gov The unique cage-like structure of ginkgolides, consisting of six five-membered rings, a spirononane framework, and a tetrahydrofuran (B95107) group, is crucial for this activity. columbia.edu Among the naturally occurring ginkgolides, ginkgolide B is a particularly potent PAFR antagonist. columbia.edud-nb.infomednexus.org

Competitive Receptor Binding Studies with PAFR

Research has demonstrated that ginkgolides, including their derivatives, act as competitive antagonists of the PAFR. d-nb.info This means they bind to the receptor at the same site as the endogenous ligand, platelet-activating factor (PAF), thereby preventing PAF from binding and activating the receptor. d-nb.info The interaction locks the PAFR in an inactive state. d-nb.info

The affinity of ginkgolide derivatives for the PAFR is highly dependent on the substituent at the 7-position of the ginkgolide structure. nih.govcolumbia.edu For instance, ginkgolide C, which has a hydroxyl group at the 7β-position, is significantly less potent than ginkgolide B. nih.govcolumbia.edu Conversely, derivatives with substituents at the 7α-position, such as 7α-chloro ginkgolide B, have shown increased affinity for the PAFR, with a reported K(i) value of 110 nM, making it one of the most potent nonaromatic ginkgolide derivatives described. nih.govcolumbia.edu While specific binding studies for 7alpha-NHMe-ginkgolide B are not detailed in the provided results, the general principle of competitive antagonism at the PAFR by ginkgolides is well-established. nih.govcolumbia.edud-nb.infofrontiersin.org

Downstream Signaling Pathway Modulation via PAFR (e.g., G protein-coupled receptor, phosphatidylinositol-calcium system)

As a G-protein-coupled receptor, the activation of PAFR by PAF initiates a cascade of intracellular signaling events. d-nb.infonih.gov This includes the activation of phospholipase C through G-protein transduction, leading to the turnover of phosphatidylinositol. d-nb.info The degradation of phosphatidylinositol results in the generation of second messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which are involved in long-lasting cellular responses, including the elevation of intracellular calcium. d-nb.info

By competitively inhibiting PAF binding, 7alpha-NHMe-ginkgolide B is expected to block these downstream signaling events. This antagonism prevents the activation of phospholipase C and the subsequent mobilization of intracellular calcium. d-nb.info This inhibitory action on the phosphatidylinositol-calcium system is a key mechanism through which ginkgolides exert their effects.

Modulation of Cellular Signaling Pathways

Beyond its direct antagonism of the PAFR, 7alpha-NHMe-ginkgolide B influences several other critical cellular signaling pathways involved in inflammation and cellular stress responses.

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways

The mitogen-activated protein kinase (MAPK) pathways are crucial in regulating a wide range of cellular processes, including inflammation. frontiersin.org Studies on ginkgolide B have shown its ability to modulate MAPK signaling. frontiersin.orgnih.gov For example, ginkgolide B has been observed to inhibit the phosphorylation of p38 MAPK in high glucose-treated human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, in a mouse model of asthma, ginkgolide B was found to suppress the extracellular signal-regulated kinase (ERK)/MAPK pathway. nih.govnih.gov Ginkgolide B has also been shown to alter the Ras/MAPK signaling pathway. selleckchem.com This suggests that the anti-inflammatory effects of ginkgolide derivatives may be, in part, mediated through the downregulation of these key kinase cascades.

Regulation of Nuclear Factor-kappa B (NF-κB) Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. frontiersin.orgfrontiersin.org Ginkgolides have been shown to be effective inhibitors of the NF-κB signaling pathway. frontiersin.orgfrontiersin.org Ginkgolide B can suppress the activation of the NF-κB pathway, thereby reducing cell damage and apoptosis. frontiersin.org It achieves this by inhibiting the translocation of the NF-κB p65 subunit and the phosphorylation of IκB-α. nih.gov This inhibitory effect on NF-κB activation has been observed in various cell types, including microglial cells and endothelial cells. frontiersin.org The regulation of the TLR/MyD88/NF-κB signaling pathway is one of the mechanisms by which ginkgolides attenuate inflammatory responses. frontiersin.org

Influence on Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

The modulation of PAFR, MAPK, and NF-κB signaling pathways by ginkgolide derivatives ultimately leads to a reduction in the production of pro-inflammatory cytokines. frontiersin.org These signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), are key mediators of the inflammatory response. oap-lifescience.orgmdpi.com

Research has consistently demonstrated that ginkgolide B can significantly inhibit the production of these cytokines. frontiersin.orgnih.gov For instance, in an intracerebral hemorrhagic rat model, administration of ginkgolide B suppressed the production of TNF-α, IL-6, and IL-1β. frontiersin.org Similarly, in lipopolysaccharide (LPS)-stimulated microglial cells, ginkgolide B dose-dependently decreased the secretion of IL-1β, IL-6, and TNF-α. nih.gov This reduction in pro-inflammatory cytokine levels is a direct consequence of the upstream inhibition of key signaling pathways.

Table 1: Effect of Ginkgolide B on Pro-Inflammatory Cytokine Production in LPS-Stimulated BV2 Cells This table is interactive. You can sort and filter the data.

Cytokine Treatment Group Concentration Result Reference
IL-1β LPS - Significantly Increased nih.gov
IL-1β GB + LPS Dose-dependent Significantly Decreased nih.gov
IL-6 LPS - Significantly Increased nih.gov
IL-6 GB + LPS Dose-dependent Significantly Decreased nih.gov
TNF-α LPS - Significantly Increased nih.gov
TNF-α GB + LPS Dose-dependent Significantly Decreased nih.gov

Interactions with Ion Channels and Receptors Beyond PAFR

While extensively recognized for its antagonism of the Platelet-Activating Factor Receptor (PAFR), ginkgolide B also engages in significant interactions with other critical ion channels and receptors, thereby broadening its neuroregulatory profile. These interactions, particularly with glycine (B1666218) receptors and calcium channels, contribute to its complex pharmacological effects.

Ginkgolide B is a notable modulator of glycine receptors (GlyRs), which are crucial ligand-gated ion channels mediating fast inhibitory neurotransmission, primarily in the spinal cord and brainstem. psu.edu

Research has consistently characterized ginkgolide B as a non-competitive and voltage-dependent inhibitor of GlyR channels. biorxiv.org Its antagonistic effect is more pronounced at positive membrane potentials. mednexus.org This mode of action suggests that ginkgolide B does not compete with the agonist, glycine, for its binding site. Instead, it is proposed to act as an open channel blocker, physically occluding the pore of the channel and thereby preventing the influx of chloride ions. biorxiv.orgmednexus.org Studies on α3 GlyRs have shown that ginkgolide B can block the receptor in both the presence (liganded state) and absence (unliganded state) of glycine, a property that is unique to this subunit compared to α1 and α2 subunits. biorxiv.org The block of α3 GlyRs is more effective when the cell is depolarized, confirming its voltage-dependent nature. biorxiv.org

A key feature of ginkgolide B's interaction with GlyRs is its preferential affinity for heteromeric receptors over homomeric ones. frontiersin.orgnih.gov GlyRs in adult mammals are typically heteropentamers composed of α and β subunits, while homomeric receptors consist of only α subunits. nih.gov The incorporation of the β subunit into the receptor structure substantially increases the antagonistic potency of ginkgolide B, with inhibitory abilities reported to be 5- to 100-fold higher in heteromeric GlyRs. frontiersin.org

This differential affinity allows ginkgolide B to be used as a pharmacological tool to distinguish between synaptic (predominantly heteromeric) and extrasynaptic (often homomeric) glycine receptors. nih.gov For instance, the half-maximal inhibitory concentration (IC50) for ginkgolide B is significantly lower for heteromeric receptors, indicating a stronger binding affinity.

Table 1: Inhibitory Potency (IC₅₀) of Ginkgolide B on Different Glycine Receptor Subtypes

Receptor SubtypeIC₅₀ Value (µM)Reference
Homomeric α3 GlyR17 biorxiv.org
Heteromeric α3β GlyR7 biorxiv.org
Heteromeric GlyR (14-day-old rat hippocampal neurons)0.27 ± 0.01 nih.gov
Heteromeric GlyR (7-day-old rat hippocampal neurons)1.6 ± 0.2 nih.gov

Ginkgolide B plays a significant role in the regulation of cellular calcium (Ca²⁺) homeostasis, a fundamental process for a vast array of physiological functions, including neurotransmission and cell signaling. frontiersin.orgnih.gov Dysregulation of calcium homeostasis can lead to cellular damage and apoptosis. frontiersin.orgd-nb.info

Studies, particularly in the context of hypoxic or ischemic conditions, have demonstrated that ginkgolide B can protect neurons by maintaining calcium homeostasis, partly through the inhibition of Ca²⁺ influx. frontiersin.orgnih.gov In hypoxic hippocampal neurons, pretreatment with ginkgolide B was shown to suppress the enhanced expression of Cav1.2, a voltage-gated Ca²⁺ channel, thereby reducing calcium entry into the cell. frontiersin.orgnih.gov Furthermore, ginkgolide B has been found to inhibit store-operated Ca²⁺ entry (SOCE) by downregulating the expression of STIM1, a key regulator of this process. frontiersin.orgnih.gov This action prevents the excessive influx of extracellular calcium that is often triggered by the depletion of intracellular stores during cellular stress. In other contexts, such as in thrombin-activated platelets, ginkgolide B has been shown to partially reduce calcium efflux. chemfaces.com

In addition to limiting calcium influx, ginkgolide B also attenuates the release of calcium from intracellular stores, such as the endoplasmic reticulum. frontiersin.orgnih.gov Research has shown that ginkgolide B can suppress the hypoxia-induced upregulation of Ryanodine Receptor 2 (RyR2), a major channel responsible for calcium release from these stores. frontiersin.orgnih.gov By modulating both influx and internal release mechanisms, ginkgolide B effectively mitigates the sharp increases in cytoplasmic Ca²⁺ concentrations that are a hallmark of excitotoxicity and hypoxic cell injury. frontiersin.orgnih.govplos.org This comprehensive regulation of calcium signaling pathways underscores a critical aspect of its neuroprotective effects beyond PAFR antagonism. mednexus.orgd-nb.info

Table 2: Effects of Ginkgolide B on Key Proteins Involved in Calcium Homeostasis under Hypoxic Conditions

ProteinFunctionEffect of HypoxiaEffect of Ginkgolide B PretreatmentReference
Cav1.2 Voltage-gated Ca²⁺ channel (influx)UpregulationSuppression of upregulation frontiersin.orgnih.gov
STIM1 Regulator of store-operated Ca²⁺ entry (influx)UpregulationSuppression of upregulation frontiersin.orgnih.gov
RyR2 Ryanodine Receptor (intracellular Ca²⁺ release)UpregulationSuppression of upregulation frontiersin.orgnih.gov

Calcium Homeostasis Regulation in Cellular Contexts

Modulation of Voltage-Activated Calcium Channel Current

The compound 7alpha-NHMe-ginkgolide B, a derivative of ginkgolide B, has been a subject of interest for its potential neuroprotective effects, which may be linked to its influence on calcium homeostasis. While direct studies on 7alpha-NHMe-ginkgolide B's effect on voltage-activated calcium channels are specific, inferences can be drawn from research on its parent compound, ginkgolide B.

Under normal physiological conditions, ginkgolide B has been observed to have no significant effect on L-type calcium currents (I(Ca-L)) in guinea pig ventricular myocytes. nih.govnih.gov However, its impact becomes more pronounced under pathological conditions such as hypoxia or ischemia. In hypoxic hippocampal neurons, ginkgolide B has been shown to inhibit the increase in calcium current magnitude that is typically associated with hypoxic conditions. frontiersin.org This suggests a protective mechanism against neuronal damage caused by calcium overload. Specifically, electrophysiological recordings from rat brain slices exposed to hypoxia revealed that pretreatment with ginkgolide B suppressed the hypoxia-induced increases in calcium current magnitude. frontiersin.org Furthermore, under ischemic conditions in guinea pig ventricular myocytes, where I(Ca-L) is typically inhibited, ginkgolide B was able to reverse this decrease. nih.gov This indicates a modulatory role that is dependent on the physiological state of the cell.

The mechanism appears to involve the regulation of calcium channel expression. Western blot analysis has shown that hypoxia leads to an increased expression of Cav1.2, a voltage-gated Ca2+ channel, and ginkgolide B treatment suppresses this hypoxia-induced enhancement. frontiersin.org By inhibiting calcium influx through these channels, ginkgolide B helps to maintain calcium homeostasis in neurons, a critical factor in preventing cell death under hypoxic stress. frontiersin.org

Engagement with Nuclear Receptors and Gene Expression Pathways

The interaction of ginkgolide derivatives with nuclear receptors is a key aspect of their mechanism of action, influencing the expression of genes involved in metabolism and cellular defense.

Modulation of Pregnane X Receptor (PXR) Activity and Nuclear Translocation

The Pregnane X Receptor (PXR) is a crucial nuclear receptor that regulates the expression of genes encoding drug-metabolizing enzymes and transporters. nih.govfrontiersin.org Upon activation by a ligand, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements on target genes, initiating their transcription. nih.gov

Studies have demonstrated that ginkgolide B can activate human PXR (hPXR). In transfected HepG2 cells, ginkgolide B at a concentration of 100 μM was found to increase hPXR activity by 15-fold. researchgate.net This activation of PXR is a critical step in initiating downstream gene expression. While direct studies on 7alpha-NHMe-ginkgolide B are not as prevalent, the activity of its parent compound suggests a likely interaction with PXR.

Effects on Glucocorticoid Receptor (GR) and Constitutive Androstane Receptor (CAR)

In addition to PXR, ginkgolides have been shown to interact with other nuclear receptors, including the Glucocorticoid Receptor (GR) and the Constitutive Androstane Receptor (CAR). researchgate.net These receptors also play a role in regulating the expression of cytochrome P450 enzymes. nih.govnih.govpsu.edu

Research on structurally related ginkgolides in transfected HepG2 cells has provided insights into their effects on these receptors. One study found that ginkgolide B did not significantly affect the activity of hGR or hCAR. researchgate.net This suggests a degree of specificity in the interaction of ginkgolide B with nuclear receptors, with a more pronounced effect on PXR.

Impact on Gene Expression Profiles (e.g., CYP3A4, MDR1)

The activation of nuclear receptors like PXR by ginkgolides leads to changes in the expression of target genes, notably Cytochrome P450 3A4 (CYP3A4) and the Multidrug Resistance 1 (MDR1) gene. CYP3A4 is a major enzyme involved in the metabolism of a wide range of drugs and endogenous compounds, while MDR1 encodes for P-glycoprotein (P-gp), an efflux transporter that limits the intracellular accumulation of various substances. nih.govcapes.gov.brscielo.br

Studies have shown that ginkgolide B can increase the expression of CYP3A4. researchgate.net This is consistent with its role as a PXR activator. The activation of PXR by ginkgolide B leads to the transcriptional upregulation of the CYP3A4 gene. mdpi.com Similarly, the expression of MDR1 is also regulated by PXR, and its activation can lead to increased P-gp levels, potentially affecting the disposition of various drugs. scielo.brfrontiersin.org

Other Proposed Mechanisms of Action

Beyond its effects on calcium channels and nuclear receptors, 7alpha-NHMe-ginkgolide B and its related compounds have been investigated for other mechanisms that contribute to their biological activity.

Inhibition of Eosinophil and Neutrophil Locomotion and Chemotaxis

Inflammatory responses often involve the migration of immune cells such as eosinophils and neutrophils to the site of inflammation, a process guided by chemotactic factors. nih.govnih.gov Ginkgolide B has been shown to possess anti-inflammatory properties by interfering with this process.

Modulation of Brain-Derived Neurotrophic Factor (BDNF) Expression

Ginkgolide B (GB) has been shown to exert neuroprotective effects, in part by influencing the expression of Brain-Derived Neurotrophic Factor (BDNF). nih.gov BDNF is a critical neurotrophin involved in neuronal survival, growth, and synaptic plasticity. isciii.es Research in animal models of ischemic stroke demonstrates that treatment with Ginkgolide B can lead to a significant upregulation of BDNF protein expression in the brain's ischemic penumbra. nih.gov This modulation of BDNF is a key mechanism underlying the compound's ability to protect the brain against ischemic injury. nih.gov Studies have shown that increased BDNF levels can reverse memory deficits and are crucial for the consolidation of long-term memory. mdpi.com The capacity of Ginkgolide B to increase BDNF expression suggests a therapeutic potential in conditions where neuronal protection and cognitive function are compromised. nih.govmdpi.com

In studies using mouse models of transient middle cerebral artery occlusion (tMCAO), administration of Ginkgolide B resulted in significantly elevated levels of BDNF protein. nih.gov This effect was associated with reduced neurological deficits, decreased cerebral infarct volume, and protection against neuronal apoptosis. nih.gov

Table 1: Effect of Ginkgolide B on BDNF Expression in Ischemic Stroke Model

Treatment GroupOutcomeSignificance (p-value)Reference
Ginkgolide B (4 mg/kg)Significantly increased BDNF protein expression in the peri-infarct area.<0.05 vs. tMCAO group nih.gov
Ginkgolide BReduced neurological deficits, water content, and cerebral infarct volume.Significant nih.gov

Influence on Arachidonic Acid Metabolizing Enzymes

Ginkgolide B has demonstrated a significant inhibitory effect on key enzymes involved in the metabolism of arachidonic acid (AA). mednexus.org The AA cascade produces a range of bioactive lipids that are pivotal in inflammatory processes. nih.govresearchgate.net Research indicates that Ginkgolide B can inhibit the activity of Phospholipase A2 (PLA2) and 5-Lipoxygenase (5-LO). mednexus.org

Phospholipase A2 is the enzyme responsible for releasing AA from membrane phospholipids, the initial step in the metabolic cascade. 5-Lipoxygenase is a crucial enzyme in the leukotriene synthesis pathway, which produces potent inflammatory mediators. nih.gov By inhibiting these enzymes, Ginkgolide B can effectively reduce the production of pro-inflammatory eicosanoids, contributing to its anti-inflammatory properties. mednexus.org The frequent expression of AA metabolizing enzymes in various cell types suggests that this pathway is a key target for therapeutic intervention in inflammatory conditions. nih.gov

Interaction with Novel Molecular Targets

Preclinical studies have identified several novel molecular targets for Ginkgolide B, highlighting its multi-faceted mechanism of action in ameliorating conditions like atherosclerosis. usc.edu.au These targets include NADPH oxidase, LOX-1, SIRT1, and PCSK9.

NADPH Oxidase: Ginkgolide B has been shown to down-regulate the expression and activity of NADPH oxidases. nih.gov These enzymes are major sources of reactive oxygen species (ROS) in neurons and vascular cells. nih.govchemfaces.com In studies on ethanol-induced neurotoxicity, Ginkgolide B ameliorated cell damage by reducing the expression of NADPH oxidases, thereby decreasing ROS production. nih.gov Similarly, in human umbilical vein endothelial cells (HUVECs) treated with oxidized low-density lipoprotein (Ox-LDL), Ginkgolide B treatment led to a downregulation of NADPH oxidase 4 (NOX-4) expression. nih.gov

Lectin-like oxidized LDL receptor-1 (LOX-1): Ginkgolide B effectively inhibits the expression of LOX-1, a primary receptor for Ox-LDL on endothelial cells. chemfaces.comnih.gov Upregulation of LOX-1 by factors like Ox-LDL is a critical step in the development of atherosclerosis. nih.gov Studies have shown that Ginkgolide B inhibits LOX-1 expression in Ox-LDL-stimulated endothelial cells, which is a key part of its protective effect on these cells. nih.govplos.org

Sirtuin 1 (SIRT1): In contrast to its inhibitory effects on other targets, Ginkgolide B increases the expression of Sirtuin 1 (SIRT1). nih.gov SIRT1 is a protein deacetylase with protective roles in endothelial cells, including enhancing antioxidant capacity and reducing inflammation. frontiersin.orgmdpi.comd-nb.info Research has demonstrated that in Ox-LDL-treated cells, Ginkgolide B upregulates SIRT1 expression. chemfaces.comnih.gov The inhibitory effects of Ginkgolide B on LOX-1 were diminished when SIRT1 was silenced, indicating that the SIRT1 pathway is integral to the compound's mechanism of action. nih.gov

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): Ginkgolide B has been found to suppress the expression of PCSK9. nih.govnih.gov PCSK9 plays a role in lipid metabolism and inflammatory responses by promoting the degradation of the LDL-receptor (LDL-R). nih.gov In HUVECs, Ginkgolide B significantly downregulated the Ox-LDL-induced expression of PCSK9 at both the mRNA and protein levels. nih.gov In silico studies further suggest that Ginkgolide B interferes with the interaction between PCSK9 and the LDL-R. nih.gov

Table 2: Summary of Ginkgolide B's Interaction with Novel Molecular Targets

Molecular TargetEffect of Ginkgolide BInvestigated ModelReference
NADPH Oxidase Down-regulation / Reduction of expression and activityEthanol-treated PC12 cells; Ox-LDL-treated HUVECs nih.govnih.gov
LOX-1 Inhibition / Reduction of expressionOx-LDL-stimulated endothelial cells chemfaces.comnih.gov
SIRT1 Increased expressionOx-LDL-treated endothelial cells chemfaces.comnih.gov
PCSK9 Down-regulation / Suppression of expressionOx-LDL-treated HUVECs nih.govnih.gov

Methodological Approaches in 7alpha Nhme Ginkgolide B Research

In Vitro Pharmacological Evaluation Techniques

The in vitro evaluation of ginkgolide B and its derivatives involves a range of sophisticated laboratory techniques to elucidate their mechanisms of action at the molecular and cellular levels. These methods are crucial for understanding their therapeutic potential.

Assays for PAFR Binding and Antagonism (e.g., cloned PAF receptors)

A primary mechanism of action for ginkgolide B is its antagonism of the Platelet-Activating Factor Receptor (PAFR). rndsystems.com Researchers employ binding assays to quantify the affinity of ginkgolide B and its derivatives for this receptor. These assays often utilize cloned PAF receptors expressed in cell lines, providing a controlled system for studying ligand-receptor interactions. nih.gov

In these experiments, a radiolabeled ligand for PAFR is incubated with cell membranes containing the cloned receptors in the presence of varying concentrations of the ginkgolide compound being tested. The ability of the ginkgolide to displace the radiolabeled ligand is measured, allowing for the determination of its inhibitory constant (Ki) or IC50 value, which represents the concentration required to inhibit 50% of the specific binding. This technique has been instrumental in comparing the potency of different ginkgolide derivatives. For instance, studies have shown that modifications at the 7-position of the ginkgolide B structure can significantly alter its affinity for the PAF receptor. nih.gov For example, 7alpha-chloro ginkgolide B was found to be a potent PAF receptor antagonist with a Ki value of 110 nM. nih.gov

Platelet Aggregation Inhibition Assays (e.g., PAF-induced)

To assess the functional consequences of PAFR antagonism, platelet aggregation assays are commonly performed. nih.govresearchgate.net In this method, platelet-rich plasma is obtained from blood samples, and a substance known to induce platelet aggregation, such as PAF, is added. nih.gov The aggregation of platelets is monitored over time, typically by measuring changes in light transmission through the platelet suspension.

The inhibitory effect of ginkgolide B or its derivatives is determined by pre-incubating the platelets with the compound before adding the aggregating agent. The concentration of the ginkgolide that inhibits PAF-induced platelet aggregation by 50% (IC50) is a key parameter derived from these assays. nih.gov Research has demonstrated that ginkgolide B can effectively inhibit PAF-induced aggregation of human platelets, with a reported half-maximal inhibitory concentration of 2.5 µg/ml under specific experimental conditions. nih.govresearchgate.net

Interactive Data Table: Inhibition of PAF-induced Human Platelet Aggregation by Ginkgolides

CompoundHalf-maximal Inhibitory Concentration (µg/ml)
Ginkgolide B2.5
Ginkgolide A15.8
Ginkgolide C29.8
Ginkgolide J43.5

Data sourced from a study on the inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides. nih.govresearchgate.net

Cellular Signaling Pathway Analysis (e.g., Western Blot, Immunofluorescence)

To delve deeper into the molecular mechanisms triggered by ginkgolide B, researchers utilize techniques like Western blotting and immunofluorescence to analyze cellular signaling pathways. nih.govnih.gov Western blotting allows for the detection and quantification of specific proteins within a cell lysate. nih.govcellsignal.combio-rad-antibodies.com This method is used to examine how ginkgolide B affects the expression or phosphorylation status of key signaling proteins, such as those involved in inflammatory and apoptotic pathways like NF-κB and MAPKs. nih.govfrontiersin.org For instance, studies have shown that ginkgolide B can suppress the gemcitabine-induced upregulation of PAFR and phosphorylated NF-κB/p65 expression in pancreatic cancer cells. nih.gov

Immunofluorescence, on the other hand, provides spatial information about protein localization within a cell. nih.govcellsignal.com Cells are treated with ginkgolide B and then stained with fluorescently labeled antibodies against the protein of interest. Microscopic analysis reveals the subcellular location of the protein and whether this changes in response to treatment. This can be particularly useful for tracking the translocation of signaling molecules, such as the movement of NF-κB from the cytoplasm to the nucleus. mednexus.org

Gene Expression Profiling (e.g., qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is a powerful technique used to measure changes in gene expression in response to ginkgolide B treatment. merckmillipore.comfrontiersin.orggene-quantification.deresearchgate.nete-fas.org This method involves reverse transcribing messenger RNA (mRNA) from treated cells into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. gene-quantification.deresearchgate.net The rate of amplification of a specific gene is monitored using fluorescent dyes, allowing for the quantification of its initial mRNA level.

By comparing the gene expression levels in ginkgolide B-treated cells to untreated controls, researchers can identify which genes are upregulated or downregulated by the compound. This provides insights into the broader biological processes affected by ginkgolide B. For example, qRT-PCR has been used to demonstrate that ginkgolide B can suppress the hypoxia-induced enhancement of mRNA expression of Cav1.2, STIM1, and RyR2, which are involved in calcium homeostasis. frontiersin.org

Calcium Imaging Techniques (e.g., Confocal Fluorescence Microscopy)

Given the role of calcium as a critical second messenger in many cellular processes, calcium imaging techniques are employed to study the effects of ginkgolide B on intracellular calcium dynamics. frontiersin.orgnih.govconfocalnl.comnih.gov Cells are loaded with a calcium-sensitive fluorescent dye, and changes in intracellular calcium concentration are visualized and quantified using confocal fluorescence microscopy. nih.govconfocalnl.comnih.govresearchgate.net

This technique allows for real-time monitoring of calcium signals in response to stimuli and the modulatory effects of ginkgolide B. For instance, research has shown that ginkgolide B can diminish the increase in cytoplasmic calcium in hypoxic hippocampal neurons. frontiersin.orgnih.gov Confocal microscopy provides high-resolution images, enabling the observation of calcium changes in specific subcellular compartments. researchgate.net

Cell-Based Assays for Receptor Activation and Functional Response

Furthermore, functional assays can be designed to measure specific receptor-mediated responses. In the context of PAFR, this could involve measuring downstream events such as the production of inflammatory mediators. These assays provide a crucial link between the initial molecular interaction of ginkgolide B with its target and the ultimate physiological or pathological outcome in a cellular context.

Analytical and Spectroscopic Characterization

The precise structure of novel compounds like 7alpha-NHMe-ginkgolide B is established through a combination of powerful spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools in this process, providing definitive evidence for the compound's elemental composition and atomic connectivity.

High-Resolution Mass Spectrometry (HRMS) for Structural Identification

High-Resolution Mass Spectrometry is a critical first step in the characterization of ginkgolide derivatives. This technique provides an extremely accurate measurement of the mass-to-charge ratio of the ionized molecule, allowing for the determination of its elemental composition. For ginkgolide B and its derivatives, HRMS is used to confirm the molecular formula. wikipedia.org In the case of 7alpha-NHMe-ginkgolide B, HRMS would be employed to verify the successful addition of the 7-alpha-methylamino group by confirming the expected molecular weight and formula (C21H27NO9).

The process often involves coupling liquid chromatography with mass spectrometry (LC-MS), which separates the compound from any unreacted precursors or byproducts before it enters the mass spectrometer. shimadzu.com.cn Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically by protonation ([M+H]+) or deprotonation ([M-H]-), minimizing fragmentation and preserving the molecular ion for accurate mass measurement. shimadzu.com.cn Analysis of the isotopic pattern further corroborates the determined elemental formula.

Table 1: Representative HRMS Data for Ginkgolide B Metabolite Analysis This table illustrates the type of data obtained from HRMS analysis in a study of ginkgolide B metabolites, demonstrating the high precision required for formula determination.

Ion Observed m/z Formula Calculated Mass Error (ppm)
[M-H]⁻ (Ginkgolide B) 423.1326 C₂₀H₂₃O₁₀ 423.1346 -4.7
[M-H]⁻ (Metabolite M1) 439.1258 C₂₀H₂₃O₁₁ 439.1295 -8.4

Data sourced from a study on ginkgolide B metabolism, showcasing the application of high-accuracy mass data for identifying molecular formulas. shimadzu.com.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While HRMS confirms the what (elemental composition), Nuclear Magnetic Resonance (NMR) spectroscopy reveals the how (the specific arrangement of atoms). NMR is the most powerful technique for elucidating the complex, cage-like structure of ginkgolides. wikipedia.orggoogle.com It relies on the magnetic properties of atomic nuclei (typically ¹H and ¹³C), which absorb radio-frequency radiation at different frequencies depending on their local chemical environment. nanoqam.ca

For a molecule like 7alpha-NHMe-ginkgolide B, a suite of NMR experiments is required for full structural assignment:

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number of different types of protons and their immediate electronic environment. ¹³C NMR reveals the number and types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the complex framework.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the different fragments of the molecule and confirming the location of the newly introduced methylamino group at the C-7alpha position.

The complete and unambiguous assignment of all proton and carbon signals provides definitive proof of the structure and stereochemistry of the synthesized derivative. nih.gov

Table 2: Illustrative ¹H NMR Chemical Shifts for Ginkgolide B This table provides an example of the detailed data obtained from NMR studies, which are foundational for characterizing derivatives.

Proton Chemical Shift (δ) in DMSO-d₆ (ppm)
H-1 5.91
H-2 5.41
H-6 4.98
H-12 4.38
H-14 2.91

Data adapted from comprehensive NMR analysis of Ginkgo biloba constituents. nih.gov

Computational and Molecular Modeling Techniques

Beyond physical characterization, computational methods provide invaluable insight into the potential biological activity and dynamic behavior of 7alpha-NHMe-ginkgolide B. These in silico techniques allow researchers to build and test hypotheses before committing to more resource-intensive laboratory experiments.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a second molecule, typically a protein receptor. nih.govusu.ac.id This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity.

In the context of 7alpha-NHMe-ginkgolide B, molecular docking would be used to predict its binding affinity and interaction patterns with known biological targets of ginkgolides, such as the glycine (B1666218) receptor. nih.gov The process involves:

Obtaining the 3D structures of the ligand (7alpha-NHMe-ginkgolide B) and the target protein (e.g., from the Protein Data Bank).

Using a scoring algorithm to place the ligand into the binding site of the protein in numerous possible conformations and orientations.

Calculating a binding energy or score for each pose, with lower energy values typically indicating a more favorable interaction. usu.ac.id

The results can highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the compound's biological activity and guiding the design of future derivatives with improved potency or selectivity. nih.gov Studies on the parent compound, ginkgolide B, have used this approach to explore its potential against targets related to neurodegenerative diseases. nih.gov

Table 3: Example Molecular Docking Results for Ginkgolide C (A Related Ginkgolide) This table shows representative data from a molecular docking study, indicating the binding energies of a ginkgolide against various protein targets.

Protein Target Binding Energy (kcal/mol)
Main Protease (Mpro) -10.0
RNA-dependent RNA polymerase (RdRp) -12.7
Angiotensin-converting enzyme 2 (ACE2) -9.7

Data from a study investigating Ginkgo biloba compounds as potential SARS-CoV-2 inhibitors. usu.ac.id

Conformational Analysis and Dynamics Simulations

While docking provides a static picture of the binding event, molecules are inherently flexible. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the different shapes (conformations) a molecule can adopt and how it moves over time. plos.org

MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion for a system of interacting particles. mdpi.com For 7alpha-NHMe-ginkgolide B, an MD simulation could:

Reveal the most stable, low-energy conformations of the molecule in different environments (e.g., in water or a lipid membrane).

Assess the flexibility of the ginkgolide's rigid cage structure and the rotational freedom of the appended methylamino group.

Simulate the entire ligand-receptor complex over time to assess the stability of the docked pose and observe any induced-fit effects where the protein adjusts its shape to accommodate the ligand.

This dynamic understanding is crucial, as a molecule's ability to adopt a specific conformation to fit into a receptor's binding site is a key determinant of its biological function. plos.orgnih.gov

Future Directions and Research Perspectives for 7alpha Nhme Ginkgolide B

Development of Novel Derivatives with Enhanced Potency or Selectivity

The development of novel derivatives from the ginkgolide scaffold is a primary avenue of research aimed at improving therapeutic efficacy. The parent compound, ginkgolide B (GB), is a known potent antagonist of the PAF receptor. medchemexpress.com However, another natural ginkgolide, ginkgolide C (GC), is about 25 times less potent due to the presence of a hydroxyl group at the 7β position, highlighting the critical role of the 7-position in receptor binding. columbia.edunih.gov

Research has demonstrated that modifications at the 7-position, particularly the inversion of stereochemistry from the β to the α configuration, can significantly influence potency. columbia.edu A study involving the synthesis of a series of 7α-substituted ginkgolide B derivatives found that these compounds generally exhibited increased affinity for the PAF receptor compared to their 7β-counterparts. nih.gov

Within this series of 7α-derivatives, 7alpha-NHMe-ginkgolide B was found to be equipotent to the parent ginkgolide B, with a Kᵢ value in the range of 0.55-1.62 µM. columbia.edu This is a significant improvement over ginkgolide C (Kᵢ = 12.6 µM). columbia.edu Notably, other derivatives from the same study showed even greater potency. The 7α-chloro ginkgolide B derivative was the most potent nonaromatic ginkgolide described, with a Kᵢ value of 0.11 µM, demonstrating that further enhancements are possible. columbia.edunih.gov

Another strategy for creating novel derivatives involves the ring-opening of the lactone structures within the ginkgolide molecule. The preparation of amide derivatives of ginkgolide B via a ring-opening reaction with propylamine (B44156) has yielded compounds with dramatically altered activity. nih.gov One such derivative, formed by the selective aminolysis of lactone ring C, exhibited an IC₅₀ of 15 nM for inhibiting PAF-induced platelet aggregation, a nearly 30-fold increase in potency compared to the parent ginkgolide B (IC₅₀ of 442 nM). nih.gov

Future efforts will likely focus on:

Synthesizing a broader range of 7α-substituted derivatives with various functional groups to further probe the structure-activity relationship.

Exploring modifications at other positions on the ginkgolide skeleton in combination with the 7α-NHMe group to achieve synergistic effects on potency or selectivity.

Investigating further ring-opening strategies to create novel amide or ester derivatives with improved pharmacological profiles and better solubility. nih.govgoogle.com

Table 1: Comparative Potency of Ginkgolide B and its Derivatives at the PAF Receptor

Compound Modification Potency (Kᵢ, µM) Reference
Ginkgolide B (GB) Parent Compound ~1.3 columbia.edurndsystems.com
Ginkgolide C (GC) 7β-OH 12.6 columbia.edu
7α-NHMe-ginkgolide B 7α-methylamino 0.55 - 1.62 columbia.edu
7α-NHEt-ginkgolide B 7α-ethylamino 0.55 - 1.62 columbia.edu
7α-fluoro-ginkgolide B 7α-fluoro 0.55 - 1.62 columbia.edu
7α-chloro-ginkgolide B 7α-chloro 0.11 columbia.edunih.gov

Elucidation of Undiscovered Molecular Targets and Mechanisms

While the primary molecular target of ginkgolides is the PAF receptor (PAFR), a G protein-coupled receptor whose activation leads to inflammatory responses, there is growing evidence that these compounds may have a broader mechanism of action. chemicalbook.comresearchgate.net The neuroprotective, anti-inflammatory, and anti-apoptotic effects observed for ginkgolide B suggest engagement with multiple signaling pathways. medchemexpress.comresearchgate.net Future research on 7alpha-NHMe-ginkgolide B should aim to determine if its activity is confined to PAFR antagonism or if it interacts with other cellular targets, potentially with a different affinity profile than its parent compound.

Potential undiscovered targets and mechanisms, extrapolated from studies on ginkgolide B, include:

Toll-Like Receptor 4 (TLR4): Ginkgolides have been shown to inhibit the TLR4-mediated inflammatory response, which in turn affects downstream pathways like the NF-κB (nuclear factor-kappa B) signaling cascade. d-nb.infomdpi.com

PI3K/Akt Signaling Pathway: Ginkgolide B has been found to exert neuroprotective effects by activating the PI3K/Akt pathway, which is crucial for cell survival and proliferation. ms-editions.cl

Ion Channel Modulation: Research indicates that ginkgolide B can maintain neuronal calcium homeostasis during hypoxic conditions by inhibiting both calcium influx and intracellular calcium release, suggesting an interaction with calcium channels or related regulatory proteins. frontiersin.org

Other Atherosclerosis-Related Targets: A comprehensive review highlighted new potential molecular targets for ginkgolide B in the context of atherosclerosis, including nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases, lectin-like oxidized LDL receptor-1 (LOX-1), and sirtuin 1 (SIRT1). nih.gov

Elucidating whether 7alpha-NHMe-ginkgolide B interacts with these or other undiscovered targets is crucial for understanding its full therapeutic potential and for identifying new clinical applications.

Table 2: Known and Potential Molecular Targets of Ginkgolides

Target/Pathway Function Potential Role for Ginkgolides Reference
PAF Receptor (PAFR) Pro-inflammatory signaling, platelet aggregation Antagonism (Primary Mechanism) nih.govchemicalbook.com
Toll-Like Receptor 4 (TLR4) Innate immunity, inflammation Inhibition of signaling d-nb.infomdpi.com
PI3K/Akt Pathway Cell survival, proliferation Activation (Neuroprotection) ms-editions.cl
NF-κB Pathway Inflammation, immune response Inhibition researchgate.netd-nb.info
Calcium Channels Neuronal excitability, signaling Modulation of Ca²⁺ homeostasis frontiersin.org
NADPH Oxidase / LOX-1 Oxidative stress in atherosclerosis Inhibition nih.gov

Advanced Synthetic Strategies for Scalable Production of Derivatives

The structural complexity of the ginkgolide molecule—a caged skeleton with six five-membered rings, a spiro nih.govnih.gov-nonane core, and multiple stereocenters—presents a formidable challenge to chemical synthesis. nih.govx-chemrx.com The development of advanced and scalable synthetic strategies is therefore essential for producing 7alpha-NHMe-ginkgolide B and other derivatives for extensive preclinical and potential clinical evaluation.

The synthesis of 7α-substituted derivatives has been achieved, but not without difficulty. For instance, the standard reduction of 7α-azido ginkgolide B did not yield the expected primary amine but instead produced alkylated amines, with the specific product depending on the solvent used. columbia.edunih.gov This highlights the need for robust and predictable synthetic routes.

Future directions in synthesis could include:

Refinement of Semi-Synthesis: Improving existing semi-synthetic routes from naturally extracted ginkgolides. This involves developing more efficient and stereoselective reactions for modifications at the 7-position and other sites to avoid unpredictable side reactions. columbia.edu

Total Synthesis Platforms: The total synthesis of ginkgolides A, B, and C has been a long-standing goal in organic chemistry, with recent successes providing a unified platform. x-chemrx.comresearchgate.netchemrxiv.org These advanced routes, while complex, offer the potential to create derivatives that are not accessible through semi-synthesis from natural precursors. A scalable total synthesis would enable the production of large quantities of 7alpha-NHMe-ginkgolide B and other analogues.

Biotransformation: An innovative and potentially more sustainable approach involves using microorganisms to modify the ginkgolide structure. Studies have shown that fungi, such as Coprinus comatus, can be used to convert a mixture of ginkgolides into pure ginkgolide B with high efficiency. mdpi.com This biotransformation approach could be adapted to produce specific derivatives, offering a milder and more cost-effective production method compared to purely chemical synthesis. mdpi.com

Integration of Omics Data for Comprehensive Mechanistic Understanding

To move beyond a single-target view of 7alpha-NHMe-ginkgolide B, future research should leverage "omics" technologies. The integration of data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of a compound's biological effects and help construct comprehensive mechanistic models. nih.govplos.org

While specific omics studies on 7alpha-NHMe-ginkgolide B have not been published, the framework for such an approach is well-established in pharmacology. nih.gov A future research program could involve:

Transcriptomics: Using RNA-sequencing to analyze how treatment with 7alpha-NHMe-ginkgolide B alters gene expression in target cells (e.g., platelets, neutrophils, or neurons). This could reveal the upregulation or downregulation of entire pathways that were not previously known to be associated with ginkgolide activity.

Proteomics: Applying mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications following drug exposure. This can confirm changes observed at the transcript level and uncover mechanisms regulated at the protein level, such as kinase activity or receptor expression.

Metabolomics: Analyzing how the compound affects the metabolic profile of cells or an organism. This could provide insights into its effects on energy metabolism or the production of signaling lipids beyond PAF.

By applying this integrative approach, researchers can build a detailed, systems-level understanding of how 7alpha-NHMe-ginkgolide B functions, paving the way for more rational drug development and targeted clinical applications.

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing the structural and chemical properties of 7alpha-NHMe-ginkgolide B?

  • Methodological Answer : Begin with nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography is critical for resolving absolute configuration. Ensure reproducibility by cross-validating results with independent techniques (e.g., infrared spectroscopy for functional groups) .
  • Data Presentation : Include tables comparing observed NMR shifts with literature values, chromatographic retention times, and crystallographic parameters (e.g., bond angles, unit cell dimensions) .

Q. How should researchers design a preliminary in vitro assay to evaluate the bioactivity of 7alpha-NHMe-ginkgolide B?

  • Methodological Answer : Select cell lines relevant to the compound’s hypothesized mechanism (e.g., neuronal cells for neuroprotection assays). Include dose-response curves (0.1–100 µM), positive/negative controls (e.g., ginkgolide B as a comparator), and endpoints like cell viability (MTT assay) or oxidative stress markers (ROS detection). Validate assays with triplicate runs and statistical power analysis (α = 0.05, power ≥ 80%) .
  • Data Contradiction Mitigation : Address variability by standardizing cell passage numbers and culture conditions .

Q. What criteria should guide the selection of animal models for pharmacokinetic (PK) studies of 7alpha-NHMe-ginkgolide B?

  • Methodological Answer : Prioritize species with metabolic similarities to humans (e.g., rodents for initial PK, non-human primates for bioavailability refinement). Measure plasma concentration-time profiles via LC-MS/MS, calculate AUC, half-life, and clearance. Justify sample size using pilot studies to estimate inter-individual variability .

Advanced Research Methodologies

Q. How can researchers resolve discrepancies in reported neuroprotective effects of 7alpha-NHMe-ginkgolide B across studies?

  • Methodological Answer : Conduct a systematic review adhering to PRISMA guidelines. Analyze heterogeneity sources (e.g., dosing regimens, model systems) using meta-regression. Replicate key experiments under standardized protocols, ensuring blinding and randomization. Apply sensitivity analysis to identify outlier datasets .
  • Statistical Rigor : Report effect sizes (Cohen’s d), confidence intervals, and p-values adjusted for multiple comparisons .

Q. What experimental strategies are recommended for elucidating the molecular targets of 7alpha-NHMe-ginkgolide B?

  • Methodological Answer : Combine affinity chromatography with proteomic profiling (e.g., SILAC labeling) to identify binding partners. Validate targets via surface plasmon resonance (SPR) for binding kinetics and CRISPR/Cas9 knockout models to assess functional relevance. Cross-reference with transcriptomic data (RNA-seq) to confirm pathway modulation .
  • Data Integration : Use bioinformatics tools (e.g., STRING, KEGG) to map interactomes and prioritize high-confidence targets .

Q. How should researchers address challenges in synthesizing 7alpha-NHMe-ginkgolide B with high enantiomeric purity?

  • Methodological Answer : Optimize reaction conditions (e.g., chiral catalysts, temperature gradients) using design of experiments (DoE) frameworks. Monitor enantiomeric excess via chiral HPLC or circular dichroism. Document synthetic yields, purification steps (e.g., recrystallization solvents), and stability under storage conditions .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data in preclinical studies?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NLME) to estimate LD50 and benchmark dose (BMD). Use Kaplan-Meier survival analysis for time-to-event data. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests .
  • Reproducibility : Share raw datasets and analysis scripts in public repositories (e.g., GitHub) to enable independent verification .

Data Management and Reporting Standards

Q. How to ensure reproducibility in chromatographic quantification of 7alpha-NHMe-ginkgolide B?

  • Methodological Answer : Calibrate instruments daily with certified reference standards. Document retention time variability (±2%) and limit of detection (LOD)/quantification (LOQ). Include system suitability tests (e.g., tailing factor ≤ 2) in supplementary materials .

Q. What guidelines should govern the reporting of in vivo efficacy studies to meet journal requirements?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines. Detail animal welfare protocols (IACUC approval number), randomization methods, and exclusion criteria. Provide raw data for primary endpoints (e.g., motor function scores) in machine-readable formats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.